molecular formula C9H18O B6272779 rac-(1R,5S)-3,3,5-trimethylcyclohexan-1-ol, trans CAS No. 79082-62-5

rac-(1R,5S)-3,3,5-trimethylcyclohexan-1-ol, trans

Cat. No. B6272779
CAS RN: 79082-62-5
M. Wt: 142.2
InChI Key:
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Description

Rac-(1R,5S)-3,3,5-trimethylcyclohexan-1-ol, trans (abbreviated as rac-TMCH) is a chiral alcohol compound with a very important role in the field of synthetic organic chemistry. This compound has been studied extensively, and its synthesis and application in scientific research has been well documented.

Scientific Research Applications

Rac-TMCH has a variety of applications in scientific research. It is commonly used as a chiral building block in the synthesis of complex molecules, such as pharmaceuticals and natural products. It is also used in the synthesis of chiral drugs and as a chiral catalyst for asymmetric synthesis. Additionally, rac-(1R,5S)-3,3,5-trimethylcyclohexan-1-ol, trans can be used as a chiral ligand in asymmetric catalysis, and it can be used to study the stereoselectivity of various reactions.

Mechanism of Action

The mechanism of action of rac-(1R,5S)-3,3,5-trimethylcyclohexan-1-ol, trans is based on its ability to interact with achiral substrates in a stereoselective manner. The chiral ligand binds to the substrate, and the oxidant then oxidizes the substrate to form the desired product. This stereoselective reaction is due to the chiral ligand’s ability to interact with the substrate in a specific manner. The chiral ligand binds to the substrate in a way that favors the formation of one enantiomer over the other.
Biochemical and Physiological Effects
Rac-TMCH is a chiral alcohol compound, and as such, it has a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, this compound has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Rac-TMCH has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

Rac-TMCH has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easily synthesized in a variety of solvents. Additionally, it is a highly stereoselective compound, which makes it useful for the synthesis of complex molecules. However, there are some limitations to its use in lab experiments. Rac-TMCH is a chiral compound, and it is difficult to obtain a pure enantiomer. Additionally, it is not very stable in solution, and it can degrade quickly if not handled properly.

Future Directions

There are a variety of future directions for research on rac-(1R,5S)-3,3,5-trimethylcyclohexan-1-ol, trans. One potential area of research is the development of new synthesis methods for this compound. Additionally, research could be done to explore the potential of this compound as a chiral ligand for asymmetric synthesis. Additionally, research could be done to explore the potential of this compound as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Finally, research could be done to explore the potential of this compound as a chiral building block in the synthesis of complex molecules.

Synthesis Methods

Rac-TMCH can be synthesized through a variety of methods, including the use of chiral auxiliaries, resolution of racemates, and asymmetric synthesis. The most common method used to synthesize rac-(1R,5S)-3,3,5-trimethylcyclohexan-1-ol, trans is the Sharpless asymmetric dihydroxylation (AD) reaction. This reaction is a stereoselective reaction that utilizes a chiral ligand to produce an optically active alcohol. The reaction involves the addition of an olefin to an achiral substrate, followed by the addition of a chiral ligand and a catalytic amount of an oxidant. The reaction can be carried out in a variety of solvents, such as water, alcohols, and dimethyl sulfoxide (DMSO).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5S)-3,3,5-trimethylcyclohexan-1-ol, trans involves the reduction of a ketone intermediate using a chiral reducing agent.", "Starting Materials": [ "3,3,5-trimethylcyclohexanone", "chiral reducing agent" ], "Reaction": [ "3,3,5-trimethylcyclohexanone is reacted with a chiral reducing agent to form the desired alcohol product.", "The reaction is carried out under controlled conditions to ensure the desired stereochemistry is obtained.", "The resulting product is purified using standard techniques such as distillation or chromatography." ] }

CAS RN

79082-62-5

Molecular Formula

C9H18O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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